molecular formula C17H8ClNO3 B3249224 2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione CAS No. 192718-11-9

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione

Cat. No.: B3249224
CAS No.: 192718-11-9
M. Wt: 309.7 g/mol
InChI Key: WSIVCDGLAAOUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CPOD and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CPOD is not well understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. CPOD has also been found to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
CPOD has been found to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit cell proliferation in cancer cells. CPOD has also been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo.

Advantages and Limitations for Lab Experiments

CPOD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. CPOD has also been found to have high purity, which is crucial for scientific research. However, the limitations of CPOD include its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on CPOD. One potential area of research is to study the mechanism of action of CPOD in more detail. Another potential direction is to investigate the potential use of CPOD as a fluorescent probe for detecting metal ions. Additionally, further research is needed to determine the efficacy and safety of CPOD in vivo.

Scientific Research Applications

CPOD has been studied for its potential applications in scientific research. It has been found to have anticancer activity against various cancer cell lines. CPOD has also been reported to have anti-inflammatory and antioxidant properties. Additionally, CPOD has been studied for its potential use as a fluorescent probe for detecting metal ions.

Properties

IUPAC Name

2-(4-chlorophenyl)benzo[f][1,3]benzoxazole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIVCDGLAAOUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.0 g (24 mmol) of 2-amino-3-chloro-1,4-dihydro-1,4-dioxonaphthalene in 60 mL of dioxane, one adds at ambient temperature 15.3 mL (120 mmol) of 4-chlorobenzoic acid chloride and 0.5 mL of concentrated sulfuric acid. The reaction mixture is heated to reflux for 4 h, then evaporated to dryness, redissolved in 200 mL of dichloromethane, and neutralized at cold temperature with 100 mL of 10N sodium hydroxide. The organic phase is then washed three times with water and dried over calcium chloride. The red powder so obtained is purified on a flash column (support: silica; conditioning: heptane; eluant: dichloromethane/heptane, 70/30). The yellow crystals obtained after evaporation of the solvent are uncolored and recrystallized in dichloromethane to produce 2.5 g of 2-(4-chlorophenyl)-4,9-dihydro-4,9-dioxo-naphtho[2,3-d]oxazole in the form of yellow crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione
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2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione
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2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Reactant of Route 4
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2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione
Reactant of Route 6
2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione

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